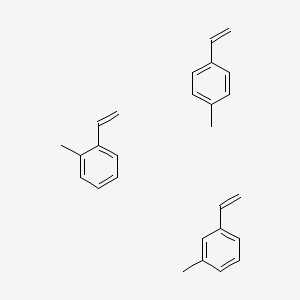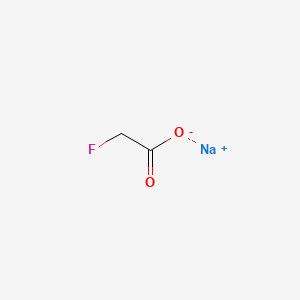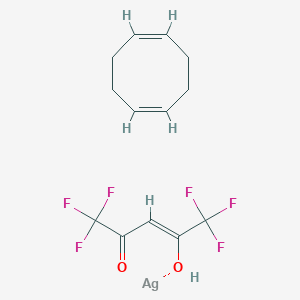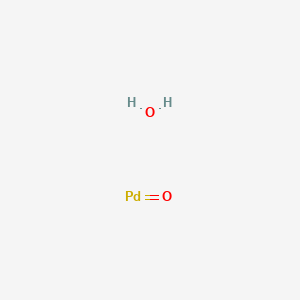
Ruthenium(III) bromide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium(III) bromide hydrate is a chemical compound composed of ruthenium and bromine, with the molecular formula RuBr₃·xH₂O. It is a dark brown solid that decomposes above 400°C . This compound is known for its catalytic properties and is used in various chemical syntheses .
Métodos De Preparación
Ruthenium(III) bromide hydrate can be synthesized by reacting ruthenium metal with bromine at high temperature and pressure (720 K and 20 bar) . The reaction is as follows:
2Ru+3Br2→2RuBr3
Análisis De Reacciones Químicas
Ruthenium(III) bromide hydrate undergoes several types of chemical reactions, including:
Oxidation: It acts as a catalyst in oxidation reactions.
Reduction: It can be reduced to lower oxidation states of ruthenium.
Substitution: It can participate in substitution reactions where bromide ions are replaced by other ligands.
Common reagents used in these reactions include bromine, chlorine, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ruthenium(III) bromide hydrate is used extensively in scientific research due to its catalytic properties. Some of its applications include:
Mecanismo De Acción
The mechanism by which ruthenium(III) bromide hydrate exerts its effects involves its ability to act as a catalyst. In biological systems, ruthenium complexes can interact with DNA, proteins, and other cellular components, leading to various biological effects such as apoptosis and inhibition of cell proliferation . The molecular targets and pathways involved include DNA binding and the generation of reactive oxygen species .
Comparación Con Compuestos Similares
Ruthenium(III) bromide hydrate can be compared with other similar compounds such as:
Ruthenium(III) chloride: Similar in structure and properties, but with chloride ions instead of bromide.
Rhodium(III) bromide: Another bromide compound of a platinum group metal, but with rhodium instead of ruthenium.
Iron(III) bromide: A bromide compound of iron, used in different catalytic applications.
Propiedades
IUPAC Name |
tribromoruthenium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMMCGISKBNZES-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Ru](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2ORu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)

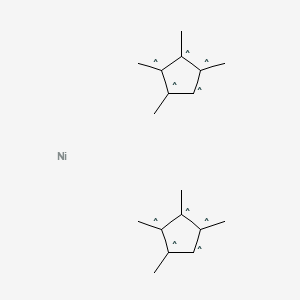
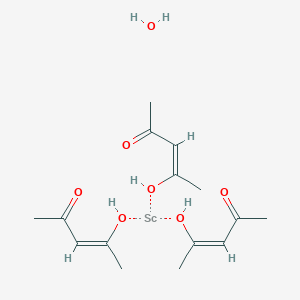
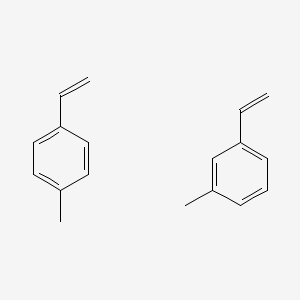
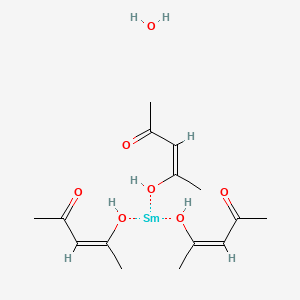

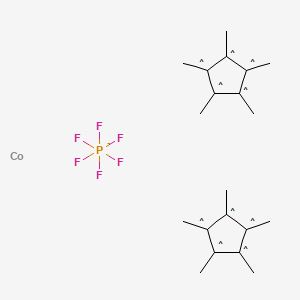
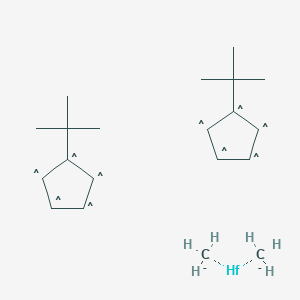
![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)
